molecular formula C19H17N3O3S2 B2479347 (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate CAS No. 293767-89-2

(Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate

Cat. No.: B2479347
CAS No.: 293767-89-2
M. Wt: 399.48
InChI Key: KLGOSFGFMNKWQX-UHFFFAOYSA-N
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Description

    Starting Material: Naphthalen-1-ylamino intermediate

    Reagents: Phenylsulfonyl chloride

    Conditions: Base-catalyzed reaction, typically using pyridine or triethylamine

  • Formation of the Carbamothioate Moiety

      Starting Material: Intermediate with phenylsulfonyl group

      Reagents: Thiocarbamoyl chloride

      Conditions: Reaction under anhydrous conditions, often in the presence of a base like sodium hydride

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Naphthalen-1-ylamino Intermediate

        Starting Material: Naphthalene

        Reagents: Amination reagents such as aniline derivatives

        Conditions: Catalytic hydrogenation or nucleophilic substitution under controlled temperature and pressure

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate

        Conditions: Mild to moderate temperatures, often in aqueous or organic solvents

        Products: Oxidized derivatives with potential changes in functional groups

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

        Conditions: Typically carried out in inert atmospheres to prevent unwanted side reactions

        Products: Reduced forms of the compound, potentially altering the sulfonyl or carbamothioate groups

    • Substitution

        Reagents: Various nucleophiles or electrophiles depending on the desired substitution

        Conditions: Controlled temperatures and solvents to facilitate the substitution reaction

        Products: Substituted derivatives with modified functional groups

    Scientific Research Applications

    Chemistry

    In organic synthesis, (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate serves as a building block for more complex molecules

    Biology

    This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

    Medicine

    In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Research focuses on their efficacy, safety, and mechanism of action in treating various diseases.

    Industry

    In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

    Mechanism of Action

    The mechanism by which (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

    Comparison with Similar Compounds

    Similar Compounds

      (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate derivatives: These compounds share the core structure but differ in substituents, leading to variations in their chemical and biological properties.

      Phenylsulfonyl imino derivatives: Compounds with similar sulfonyl imino groups but different core structures.

      Naphthalen-1-ylamino derivatives: Compounds with the naphthalene ring and amino group but lacking the sulfonyl and carbamothioate functionalities.

    Uniqueness

    What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

    Properties

    IUPAC Name

    S-[(2Z)-2-(benzenesulfonylimino)-2-(naphthalen-1-ylamino)ethyl] carbamothioate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17N3O3S2/c20-19(23)26-13-18(22-27(24,25)15-9-2-1-3-10-15)21-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H2,20,23)(H,21,22)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KLGOSFGFMNKWQX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC3=CC=CC=C32
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC3=CC=CC=C32
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17N3O3S2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    399.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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